Cas no 99275-47-5 (tert-Butyl 5-methoxy-1H-indole-1-carboxylate)
tert-Butyl 5-methoxy-1H-indole-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 5-methoxy-1H-indole-1-carboxylate
- 1-BOC-5-methoxyindole
- 1H-Indole-1-carboxylicacid, 5-methoxy-, 1,1-dimethylethyl ester
- N-Boc-5-Methoxyindole
- tert-butyl 5-methoxyindole-1-carboxylate
- 5-Methoxyindole-1-carboxylic acid tert-butyl ester
- 99275-47-5
- tert-butyl5-methoxy-1H-indole-1-carboxylate
- N-Boc-5-methoxyindole, 97%
- A12968
- FT-0642394
- 1H-Indole-1-carboxylic acid, 5-methoxy-, 1,1-dimethylethyl ester
- SCHEMBL2266733
- MFCD08272248
- AM1238
- AC-23421
- 5-Methoxy-indole-1-carboxylic acid tert-butyl ester
- CS-0187679
- 5-Methoxy-1H-indole, N-BOC protected
- BS-22422
- SY104182
- 1-Boc-5-methoxy-1H-indole
- DTXSID00474161
- LPSLGTZFBDZNEK-UHFFFAOYSA-N
- AKOS005135852
- ZDA27547
- DB-057771
-
- MDL: MFCD08272248
- Inchi: 1S/C14H17NO3/c1-14(2,3)18-13(16)15-8-7-10-9-11(17-4)5-6-12(10)15/h5-9H,1-4H3
- InChI Key: LPSLGTZFBDZNEK-UHFFFAOYSA-N
- SMILES: O(C(N1C=CC2C=C(C=CC1=2)OC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 247.12100
- Monoisotopic Mass: 247.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- Density: 1.1
- Melting Point: 75-79 °C
- Boiling Point: 357.3°Cat760mmHg
- Flash Point: 169.9°C
- Refractive Index: 1.532
- PSA: 40.46000
- LogP: 3.43310
tert-Butyl 5-methoxy-1H-indole-1-carboxylate Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301-H319
- Warning Statement: P301+P310-P305+P351+P338
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 22-36
- Safety Instruction: S26
-
Hazardous Material Identification:
- Risk Phrases:R22
- Storage Condition:Keep cold
tert-Butyl 5-methoxy-1H-indole-1-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-Butyl 5-methoxy-1H-indole-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199008492-25g |
tert-Butyl 5-methoxy-1H-indole-1-carboxylate |
99275-47-5 | 95% | 25g |
$329.56 | 2023-08-31 | |
| Fluorochem | 049724-1g |
N-Boc-5-Methoxyindole |
99275-47-5 | 95% | 1g |
£36.00 | 2022-03-01 | |
| Fluorochem | 049724-5g |
N-Boc-5-Methoxyindole |
99275-47-5 | 95% | 5g |
£113.00 | 2022-03-01 | |
| Fluorochem | 049724-25g |
N-Boc-5-Methoxyindole |
99275-47-5 | 95% | 25g |
£338.00 | 2022-03-01 | |
| Fluorochem | 049724-100g |
N-Boc-5-Methoxyindole |
99275-47-5 | 95% | 100g |
£1013.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CU466-1g |
tert-Butyl 5-methoxy-1H-indole-1-carboxylate |
99275-47-5 | 98% | 1g |
529.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CU466-50mg |
tert-Butyl 5-methoxy-1H-indole-1-carboxylate |
99275-47-5 | 98% | 50mg |
66.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CU466-200mg |
tert-Butyl 5-methoxy-1H-indole-1-carboxylate |
99275-47-5 | 98% | 200mg |
156.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CU466-5g |
tert-Butyl 5-methoxy-1H-indole-1-carboxylate |
99275-47-5 | 98% | 5g |
1801.0CNY | 2021-08-04 | |
| Chemenu | CM147312-25g |
N-Boc-5-Methoxyindole |
99275-47-5 | 95% | 25g |
$288 | 2021-08-05 |
tert-Butyl 5-methoxy-1H-indole-1-carboxylate Suppliers
tert-Butyl 5-methoxy-1H-indole-1-carboxylate Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on tert-Butyl 5-methoxy-1H-indole-1-carboxylate
Recent Advances in the Synthesis and Applications of tert-Butyl 5-methoxy-1H-indole-1-carboxylate (CAS: 99275-47-5)
In recent years, tert-Butyl 5-methoxy-1H-indole-1-carboxylate (CAS: 99275-47-5) has emerged as a key intermediate in the synthesis of biologically active compounds, particularly in the fields of medicinal chemistry and drug discovery. This compound, characterized by its indole scaffold and tert-butyl carboxylate group, has garnered significant attention due to its versatility in constructing complex molecular architectures. The latest research highlights its role in the development of novel therapeutics targeting various diseases, including cancer, neurological disorders, and infectious diseases.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the utility of tert-Butyl 5-methoxy-1H-indole-1-carboxylate as a precursor in the synthesis of indole-based kinase inhibitors. The research team employed a multi-step synthetic route, starting from commercially available 5-methoxyindole, to achieve high yields of the target compound. The study emphasized the compound's stability under various reaction conditions, making it an ideal candidate for further functionalization. Notably, the tert-butyl group was found to enhance the solubility of subsequent derivatives, a critical factor in drug development.
Another significant advancement was reported in Organic Letters (2024), where researchers utilized tert-Butyl 5-methoxy-1H-indole-1-carboxylate to develop a series of indole-3-carboxamide derivatives with potent anti-inflammatory properties. The study employed a palladium-catalyzed coupling reaction to introduce diverse substituents at the indole's 3-position, resulting in compounds with improved pharmacokinetic profiles. The researchers highlighted the compound's role in facilitating the introduction of sterically demanding groups, which contributed to the enhanced bioactivity of the final products.
In the context of neurodegenerative diseases, a recent publication in ACS Chemical Neuroscience (2023) explored the use of tert-Butyl 5-methoxy-1H-indole-1-carboxylate as a building block for serotonin receptor modulators. The study demonstrated that the methoxy group at the 5-position of the indole ring played a crucial role in receptor binding affinity, while the tert-butyl carboxylate group improved blood-brain barrier penetration. These findings underscore the compound's potential in designing central nervous system (CNS)-targeted therapeutics.
From a synthetic chemistry perspective, a breakthrough was achieved in Green Chemistry (2024), where researchers developed an eco-friendly method for the large-scale production of tert-Butyl 5-methoxy-1H-indole-1-carboxylate. The team employed biocatalysis using engineered enzymes, significantly reducing the environmental impact compared to traditional chemical synthesis. This advancement addresses the growing demand for sustainable pharmaceutical manufacturing processes while maintaining high purity and yield of the target compound.
Looking ahead, the versatility of tert-Butyl 5-methoxy-1H-indole-1-carboxylate continues to inspire innovation in drug discovery. Its unique structural features make it an invaluable tool for medicinal chemists seeking to explore new chemical space and develop next-generation therapeutics. As research progresses, we anticipate further discoveries that will expand the applications of this compound in addressing unmet medical needs.
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